Product packaging for D-Glucosamine-6-sulfate(Cat. No.:)

D-Glucosamine-6-sulfate

Cat. No.: B1362740
M. Wt: 259.24 g/mol
InChI Key: MTDHILKWIRSIHB-UHFFFAOYSA-N
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Description

Significance of Sulfated Monosaccharides in Biological Systems

Sulfated monosaccharides, including D-Glucosamine-6-sulfate, are integral components of many biological structures and are involved in a wide array of physiological and pathological processes. The addition of a sulfate (B86663) group, a process known as sulfation, dramatically alters the physicochemical properties of monosaccharides, conferring a negative charge and increasing their structural diversity. uwaterloo.capatsnap.com This diversity is key to their ability to engage in specific molecular interactions.

The biological importance of sulfated monosaccharides is underscored by their presence in glycosaminoglycans (GAGs) like heparin, heparan sulfate, and chondroitin (B13769445) sulfate. uwaterloo.capatsnap.com These molecules are fundamental to the integrity and function of connective tissues. uwaterloo.ca The specific patterns of sulfation on the monosaccharide units of GAGs create unique binding sites for a multitude of proteins, including growth factors, cytokines, and enzymes. patsnap.com These interactions are critical for regulating processes such as:

Cell Signaling: Sulfated monosaccharides are essential for the activation of certain growth factor receptors. For instance, heparan sulfate is required for the binding and activation of fibroblast growth factor (FGF), which is important for tissue regeneration and wound healing. creative-biolabs.com

Inflammation and Immune Response: The sulfation of glucosamine (B1671600) residues is crucial for the anti-inflammatory effects of molecules like heparin. nih.gov Specifically, the 6-O-sulfate group on glucosamine units is critical for interactions with P- and L-selectins, proteins involved in leukocyte trafficking during inflammation. nih.gov

Blood Coagulation: The anticoagulant activity of heparin is a well-known example of the importance of sulfated monosaccharides. patsnap.com The specific sulfation pattern of its constituent monosaccharides allows it to bind to antithrombin III, which in turn inhibits key enzymes in the coagulation cascade. patsnap.com

Viral and Bacterial Pathogenesis: Sulfated polysaccharides can inhibit the entry of viruses into host cells by blocking the interaction between viral surface proteins and cellular receptors. patsnap.com

The precise positioning of sulfate groups on the monosaccharide ring is not random; it is a highly regulated enzymatic process that creates a "sulfation code." This code dictates the specific biological functions of the resulting glycans, making the study of individual sulfated monosaccharides like this compound essential for deciphering complex biological systems.

Research Findings on this compound

Recent research has provided detailed insights into the specific roles and mechanisms of action of this compound.

One area of investigation has been its role in activating ribozymes. For example, this compound has been shown to activate the glmS ribozyme from the bacterium Bacillus subtilis. caymanchem.com The glmS ribozyme is a catalytic RNA molecule that plays a role in the regulation of glucosamine-6-phosphate synthesis.

Furthermore, studies have explored the use of this compound in the development of novel therapeutic agents. It has been used to create polyvalent dendrimer conjugates. caymanchem.com These conjugates have demonstrated the ability to inhibit angiogenesis and the proliferation of endothelial cells induced by fibroblast growth factor-2 (FGF-2) in laboratory settings. caymanchem.com

The table below summarizes key research findings related to this compound:

Interactive Data Table of Research Findings
Research Area Finding Organism/System Studied Reference
Ribozyme Activation Activates the glmS ribozyme at a concentration of 200 µM. Bacillus subtilis caymanchem.com
Anti-angiogenesis Polyvalent dendrimer conjugates of glucosamine inhibit FGF-2-induced angiogenesis and endothelial cell proliferation. In vitro caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO8S B1362740 D-Glucosamine-6-sulfate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-3,4,6-trihydroxyoxan-2-yl)methyl hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDHILKWIRSIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869083
Record name 2-Amino-2-deoxy-6-O-sulfohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Enzymology of D Glucosamine 6 Sulfate

Hexosamine Biosynthesis Pathway Intermediates

The journey to forming D-Glucosamine-6-sulfate begins with the synthesis of its precursor, glucosamine-6-phosphate, via the hexosamine biosynthesis pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism.

Glucosamine-6-phosphate Formation and Related Enzymes

The initial and rate-limiting step in the HBP is the conversion of fructose-6-phosphate, an intermediate of glycolysis, into glucosamine-6-phosphate (GlcN-6P) nih.govresearchgate.netnih.gov. This reaction is catalyzed by the enzyme L-glutamine:D-fructose-6-phosphate amidotransferase, commonly known as glucosamine-6-phosphate synthase (GlcN-6P synthase) or GFAT mdpi.comnih.govjci.orgmdpi.com.

The reaction proceeds via the transfer of an amino group from the donor L-glutamine to fructose-6-phosphate, yielding L-glutamate and glucosamine-6-phosphate jci.orgmdpi.comnih.gov. GlcN-6P synthase is a complex enzyme composed of two distinct catalytic domains: an N-terminal glutaminase domain that hydrolyzes glutamine to produce ammonia, and a C-terminal isomerase or synthase domain that binds fructose-6-phosphate and facilitates the amination and isomerization to form GlcN-6P jci.orgnih.gov. The activity of this enzyme is a critical control point, regulating the flux of glucose into the HBP researchgate.net.

Table 1: Key Enzymes in Glucosamine-6-phosphate Biosynthesis
EnzymeAbbreviationSubstratesProductsFunction
L-glutamine:D-fructose-6-phosphate amidotransferase (isomerizing)GFAT / GlcN-6P synthaseFructose-6-phosphate, L-glutamineD-glucosamine-6-phosphate, L-glutamateCatalyzes the first and rate-limiting step of the hexosamine biosynthesis pathway nih.govjci.org.

N-Acetylation of Glucosamine-6-phosphate

Following its formation, glucosamine-6-phosphate undergoes N-acetylation, a crucial step for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the activated sugar nucleotide required for the biosynthesis of glycosaminoglycans like heparan sulfate (B86663) acs.orgembopress.org. This reaction is catalyzed by the enzyme glucosamine-6-phosphate N-acetyltransferase (GNA1 or GNPNAT1) acs.orgembopress.orgnih.gov.

GNA1, a member of the GCN5-related N-acetyltransferase (GNAT) superfamily, facilitates the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of glucosamine-6-phosphate acs.orgnih.govoup.com. The products of this reaction are N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P) and coenzyme A nih.govoup.comnih.gov. This acetylation step is characteristic of the pathway in eukaryotes and is essential for creating the building blocks for complex polysaccharides nih.govoup.com.

Table 2: Enzyme of N-Acetylation
EnzymeAbbreviationSubstratesProductsFunction
Glucosamine-6-phosphate N-acetyltransferaseGNA1 / GNPNAT1D-glucosamine-6-phosphate, Acetyl-CoAN-acetyl-D-glucosamine-6-phosphate, Coenzyme ACatalyzes the N-acetylation of GlcN-6P, a key step in UDP-GlcNAc biosynthesis acs.orgembopress.orgoup.com.

This compound Formation: Sulfation Mechanisms

The 6-O-sulfation of glucosamine (B1671600) does not occur on the free monosaccharide. Instead, it is a critical modification that takes place on glucosamine residues after they have been incorporated into a growing heparan sulfate (HS) chain. This process is part of a larger series of modifications that create the vast structural diversity and biological specificity of heparan sulfate. The enzymes responsible are the heparan sulfate 6-O-sulfotransferases.

Heparan Sulfate 6-O-Sulfotransferases (HS6OSTs) and Isoforms

The transfer of a sulfate group to the 6-hydroxyl position of a glucosamine residue within the HS polysaccharide is catalyzed by heparan sulfate 6-O-sulfotransferases (HS6STs) nih.govnih.gov. These enzymes are type II transmembrane proteins that reside in the Golgi apparatus, where HS biosynthesis occurs nih.govnih.gov. They utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfate donor for the reaction nih.govuniprot.org.

In vertebrates, including humans, there are three known isoforms of this enzyme: HS6ST1, HS6ST2, and HS6ST3 nih.govnih.govpnas.orgscienceopen.com. These isoforms exhibit distinct expression patterns throughout development and in different tissues, suggesting they have specific, non-redundant roles pnas.org. For instance, HS6ST1 is prominently expressed in the developing nervous system, while HS6ST1 and HS6ST2 are both involved in the 6-O-sulfation of heparin in mast cells nih.govpnas.org. Mutations in the HS6ST1 gene have been linked to human developmental disorders, highlighting the enzyme's critical biological function pnas.orguniprot.org.

Specificity of Sulfotransferase Activity

The HS6ST isoforms display distinct but overlapping substrate specificities, which contributes to the precise sulfation patterning of heparan sulfate chains. These enzymes can add sulfate groups to the 6-O position of both N-acetylglucosamine (GlcNAc) and N-sulfoglucosamine (GlcNS) residues within the polymer nih.govnih.gov.

The activity of HS6STs is influenced by the local sequence of the polysaccharide chain. Specifically, the identity of the uronic acid residue (glucuronic acid, GlcA; or its epimer, iduronic acid, IdoA) adjacent to the target glucosamine unit affects the efficiency of sulfation jci.orgnih.gov. Generally, there is a preference for sulfating glucosamine residues that are linked to iduronic acid nih.gov. Compared to other HS modifying enzymes, such as the 3-O-sulfotransferases, the 6-OSTs have a broader substrate specificity and can act on oligosaccharide substrates as short as a trisaccharide nih.govacs.org.

Coordination of Polymer Elongation and Sulfation

The biosynthesis of heparan sulfate is a highly coordinated process involving the interplay of multiple enzymes in the Golgi apparatus. The process begins with the synthesis of a polysaccharide backbone of alternating GlcNAc and GlcA units by a polymerase complex composed of Exostosin 1 (EXT1) and Exostosin 2 (EXT2) nih.govmdpi.comfrontiersin.org.

As the chain elongates, it is concurrently modified by a suite of enzymes. The N-deacetylase/N-sulfotransferases (NDSTs) typically act first, replacing some N-acetyl groups on GlcNAc with N-sulfo groups mdpi.comnih.gov. This N-sulfation is often a prerequisite for the action of subsequent enzymes, including the C5-epimerase which converts GlcA to IdoA, and the various O-sulfotransferases (2-OST, 3-OST, and 6-OST) mdpi.comnih.gov. There is evidence for a physical and functional coupling between the polymerization and modification machinery, sometimes referred to as a "GAGosome" researchgate.netnih.gov. For example, interactions between the EXT polymerase and NDSTs have been reported, and it has been suggested that the sulfation status of the growing chain can influence the rate of further polymerization, indicating a sophisticated level of regulation and coordination nih.govnih.gov.

This compound as a Constituent of Glycosaminoglycans and Proteoglycans

This compound is a fundamental building block for several major classes of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units. sigmaaldrich.comnih.gov When covalently attached to a core protein, these GAGs form proteoglycans, which are integral components of the extracellular matrix and cell surfaces, playing roles in cell signaling, adhesion, and tissue mechanics. sigmaaldrich.comnih.gov

Integration into Heparan Sulfate and Heparin Chains

Heparan sulfate and heparin are structurally related GAGs composed of repeating disaccharide units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and D-glucosamine. nih.govmdpi.com The biosynthesis of these chains involves the sequential modification of a precursor polymer. mdpi.com During this process, glucosamine residues undergo N-deacetylation followed by N-sulfation. nih.gov

A key modification is the O-sulfation at various positions, including the 6-O position of the glucosamine unit, which is catalyzed by heparan sulfate 6-O-sulfotransferases (Hs6sts). mdpi.com This 6-O-sulfation of glucosamine residues is critical for the biological activities of both heparan sulfate and heparin. nih.gov For instance, the 6-O-sulfate group is essential for the anti-inflammatory properties of heparin, mediating its interaction with P- and L-selectins. nih.gov The specific patterns of sulfation, including at the 6-O position of glucosamine, create unique binding sites for a wide array of proteins, such as growth factors and chemokines, thereby modulating their activities. nih.govcore.ac.uk While structurally similar, heparin is generally more highly sulfated than heparan sulfate. nih.govsigmaaldrich.com

Role in Keratan Sulfate Biosynthesis

Keratan sulfate (KS) is a unique GAG composed of repeating disaccharide units of galactose and N-acetylglucosamine (GlcNAc). sigmaaldrich.comudel.edu A defining feature of keratan sulfate is the sulfation at the C6 position of both the galactose and GlcNAc residues. udel.edunih.gov The sulfation of the GlcNAc moiety to form a 6-sulfated residue is a critical step in KS biosynthesis and is catalyzed by N-acetylglucosaminyl-6-sulfotransferases (GlcNAc6STs). udel.edunih.gov

The vast majority of GlcNAc residues within keratan sulfate are sulfated at the C-6 position. researchgate.net This sulfation is not a random event but a regulated process that contributes to the specific functions of keratan sulfate proteoglycans in various tissues, including the cornea, cartilage, and the central nervous system. researchgate.netresearchgate.net The enzyme KSGal6ST is responsible for the 6-sulfation of the galactose unit, and it preferentially acts on a galactose residue adjacent to a 6-sulfated GlcNAc, indicating a coordinated sulfation process. nih.gov

Keratan Sulfate SulfotransferasesTarget ResidueFunction
N-acetylglucosaminyl-6-sulfotransferase (GlcNAc6ST)N-acetylglucosamineCatalyzes the 6-O-sulfation of GlcNAc residues. udel.edunih.gov
Keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST)GalactoseCatalyzes the 6-O-sulfation of galactose, often adjacent to a sulfated GlcNAc. nih.gov

Metabolic Transformations and Enzymatic Catabolism of D Glucosamine 6 Sulfate

Glycosaminoglycan Degradation Mechanisms

The breakdown of glycosaminoglycans is a fundamental biological process, essential for the turnover and remodeling of the extracellular matrix. This process is primarily carried out by two major classes of enzymes: lyases and hydrolases, each with distinct mechanisms of action and specificity.

Enzymatic Cleavage by Lyases and Hydrolases

The depolymerization of GAG chains is accomplished through two distinct enzymatic mechanisms: eliminative cleavage by lyases and hydrolytic cleavage by hydrolases. nih.govresearchgate.net Lyases, which are not found in vertebrates, employ a β-elimination mechanism to break the glycosidic bonds. nih.govbiologists.com This reaction results in the formation of an unsaturated double bond between C4 and C5 of the uronic acid at the non-reducing end of the resulting oligosaccharide. biologists.comelifesciences.org In contrast, hydrolases catalyze the cleavage of glycosidic bonds through the addition of a water molecule, a standard glycosidase mechanism. nih.gov

These enzymes are crucial for the catabolism of complex GAGs like heparan sulfate (B86663) and chondroitin (B13769445) sulfate, breaking them down into smaller oligosaccharides and monosaccharides. frontiersin.org The specific products generated depend on the type of GAG and the specific enzyme involved.

Enzyme Specificity for Polysaccharide Chain Modifications

The action of both lyases and hydrolases is highly dependent on the specific modifications present on the polysaccharide chain, such as sulfation and acetylation. nih.govresearchgate.net These modifications create unique recognition sites for the enzymes, ensuring a high degree of specificity in GAG degradation. nih.govresearchgate.net For instance, the sulfation pattern of a GAG chain can determine which enzymes can bind and cleave it. nih.govresearchgate.net This specificity is critical for the controlled degradation of GAGs and the generation of bioactive fragments that can modulate various physiological processes. The intricate interplay between the structural diversity of GAGs and the specificity of the degrading enzymes allows for precise regulation of GAG function. nih.govresearchgate.net

Role of Sulfatases in D-Glucosamine-6-sulfate Desulfation

Sulfatases are a conserved family of enzymes that play a pivotal role in the metabolism of sulfated compounds by catalyzing the hydrolysis of sulfate esters. rndsystems.com In the context of this compound, specific extracellular sulfatases are responsible for its desulfation, a key step in the remodeling of heparan sulfate proteoglycans (HSPGs) and the regulation of cell signaling.

Extracellular Endo-6-O-Sulfatases (Sulf-1 and Sulf-2)

Two key extracellular endosulfatases, Sulf-1 and Sulf-2, are responsible for removing the 6-O-sulfate groups from D-glucosamine residues within the heparan sulfate chains. nih.govglycoforum.gr.jp These enzymes are unique in that they act on the internal regions of the polysaccharide chain at a neutral pH, editing the sulfation pattern of HSPGs rather than degrading the entire backbone. nih.gov Both Sulf-1 and Sulf-2 are secreted enzymes that localize to the cell surface and the extracellular matrix. nih.govglycoforum.gr.jp They are synthesized as precursor proteins and are processed to form mature, active enzymes. glycoforum.gr.jpnih.gov

EnzymeGene (Human)Precursor SizeKey Features
Sulf-1 SULF1~125 kDaExtracellular endo-6-O-sulfatase; acts on internal this compound residues. nih.govnih.gov
Sulf-2 SULF2~125 kDaExtracellular endo-6-O-sulfatase; acts on internal this compound residues. nih.govnih.gov

Specificity and Biological Consequences of Sulfatase Activity

The activity of Sulf-1 and Sulf-2 is highly specific for the 6-O-sulfate group on glucosamine (B1671600) residues within highly sulfated domains of heparan sulfate. nih.govnih.govnih.gov The removal of this sulfate group by the Sulfs significantly alters the structure of heparan sulfate and, consequently, its ability to interact with a multitude of proteins, including growth factors, cytokines, and morphogens. nih.govresearchgate.net This editing of the sulfation pattern can either promote or inhibit signaling pathways depending on the specific context. nih.gov For example, by removing the 6-O-sulfate, the Sulfs can decrease the affinity of certain growth factors for heparan sulfate, facilitating their interaction with their signaling receptors. nih.govnih.gov Conversely, in other cases, the 6-O-sulfate group is essential for protein binding, and its removal by the Sulfs leads to the downregulation of signaling. researchgate.netphysiology.org

The biological consequences of Sulfatase activity are profound, influencing processes such as development, tissue repair, and cancer progression. nih.govnih.gov The precise regulation of Sulf-1 and Sulf-2 expression and activity is therefore critical for maintaining cellular homeostasis.

Remodeling of Heparan Sulfate Structures

The enzymatic activity of Sulf-1 and Sulf-2 is a primary mechanism for the post-synthetic remodeling of heparan sulfate structures in the extracellular environment. jneurosci.org This remodeling introduces a further layer of structural and functional diversity to heparan sulfate, allowing for dynamic regulation of its biological activities. jneurosci.org By selectively removing 6-O-sulfate groups, the Sulfs can fine-tune the binding of various signaling molecules to the cell surface, thereby modulating their activity. jneurosci.org This process is crucial for creating specific patterns of heparan sulfate sulfation that are required for distinct biological outcomes. jneurosci.org The differential expression and activity of Sulf-1 and Sulf-2 in different tissues and at different developmental stages contribute to the precise spatial and temporal control of heparan sulfate-dependent signaling events. jneurosci.org

Intracellular Metabolism and Recycling Pathways

The intracellular fate of this compound is centered on its conversion to D-glucosamine-6-phosphate, a key metabolic intermediate that connects to several essential cellular pathways. The initial and pivotal step in its catabolism is the removal of the sulfate group. This hydrolysis is catalyzed by the lysosomal enzyme N-acetylglucosamine-6-sulfatase (GNS), also known as glucosamine-6-sulfatase. wikipedia.orgebi.ac.uk This enzyme is responsible for breaking down glycosaminoglycans like heparan sulfate and keratan sulfate by hydrolyzing the 6-sulfate groups of N-acetyl-D-glucosamine-6-sulfate units. wikipedia.orgmedlineplus.gov A deficiency in this enzyme leads to the lysosomal storage disorder Mucopolysaccharidosis type IIID (Sanfilippo D syndrome), characterized by the accumulation of these substrates. medlineplus.govnih.gov Once desulfated, the resulting D-glucosamine-6-phosphate is directed into major metabolic routes, including energy production via glycolysis, recycling of cell wall components, and salvage pathways for the synthesis of activated amino sugars.

Entry into Glycolytic Pathways

D-glucosamine-6-phosphate serves as a direct entry point into the glycolytic sequence, allowing for its use as a carbon and nitrogen source. This integration is accomplished through a two-step enzymatic process that transforms it into a core glycolytic intermediate.

The key reaction is the reversible conversion of D-glucosamine-6-phosphate into D-fructose-6-phosphate and an ammonium ion. This transformation is catalyzed by the enzyme glucosamine-6-phosphate deaminase (EC 3.5.99.6), also referred to as glucosaminephosphate isomerase. This enzyme functions as both an aminohydrolase and a ketol-isomerase. The reaction mechanism involves the opening of the pyranose ring of the substrate, followed by isomerization and deamination. D-fructose-6-phosphate is a central intermediate in the glycolytic pathway, readily metabolized further to generate ATP. In organisms like Escherichia coli, this enzyme is allosterically regulated, being activated by N-acetyl-D-glucosamine-6-phosphate.

Enzyme Substrate Products Pathway Integration
Glucosamine-6-phosphate deaminaseD-glucosamine-6-phosphate, H₂OD-fructose-6-phosphate, NH₃Direct entry into Glycolysis

Recycling of Cell Wall Murein Components

In bacteria, D-glucosamine-6-phosphate is a key intermediate in the efficient recycling of murein (peptidoglycan), the primary component of the bacterial cell wall. During bacterial growth and division, the murein sacculus undergoes continuous turnover, releasing degradation products into the cytoplasm for reuse.

This recycling pathway involves the following key steps:

Murein degradation products, such as N-acetylglucosamine (GlcNAc), are transported into the cytoplasm.

The enzyme N-acetyl-D-glucosamine kinase (NagK) phosphorylates GlcNAc to yield N-acetyl-D-glucosamine-6-phosphate.

Subsequently, N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA) catalyzes the hydrolytic removal of the acetyl group from N-acetyl-D-glucosamine-6-phosphate.

This deacetylation reaction produces D-glucosamine-6-phosphate and acetate.

The D-glucosamine-6-phosphate generated through this recycling process can then be channeled into either the glycolytic pathway for energy or back into biosynthetic pathways to synthesize new cell wall precursors.

Enzyme Substrate Product Function in Pathway
N-acetyl-D-glucosamine kinase (NagK)N-acetyl-D-glucosamine (GlcNAc)N-acetyl-D-glucosamine-6-phosphatePhosphorylation of recycled GlcNAc
N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA)N-acetyl-D-glucosamine-6-phosphateD-glucosamine-6-phosphateDeacetylation to produce the key intermediate

Salvage Pathways for Activated Amino Sugars

D-glucosamine-6-phosphate is a crucial substrate for salvage pathways that generate activated nucleotide sugars, which are essential building blocks for the synthesis of glycoproteins, lipopolysaccharides, and peptidoglycan. These pathways provide a metabolically efficient alternative to the de novo synthesis of these molecules from fructose-6-phosphate.

The central product of this salvage pathway is UDP-N-acetylglucosamine (UDP-GlcNAc). The conversion of D-glucosamine-6-phosphate to UDP-GlcNAc involves two critical enzymatic steps:

Isomerization: The enzyme phosphoglucosamine mutase (GlmM) catalyzes the intramolecular transfer of the phosphate group from the C6 to the C1 position, converting D-glucosamine-6-phosphate into D-glucosamine-1-phosphate.

Acetylation and Uridylation: The bifunctional enzyme GlmU, which possesses both acetyltransferase and uridyltransferase activity, catalyzes the final two steps. It first transfers an acetyl group from acetyl-CoA to D-glucosamine-1-phosphate, forming N-acetyl-D-glucosamine-1-phosphate. Subsequently, it ligates this intermediate with UTP, releasing pyrophosphate and yielding the final product, UDP-GlcNAc.

This activated sugar can then be utilized in numerous glycosylation reactions throughout the cell.

Enzyme Substrate(s) Product(s) Function in Pathway
Phosphoglucosamine mutase (GlmM)D-glucosamine-6-phosphateD-glucosamine-1-phosphateIsomerization of the phosphate group
Bifunctional acetyl/uridyltransferase (GlmU)D-glucosamine-1-phosphate, Acetyl-CoA, UTPUDP-N-acetylglucosamine, PyrophosphateSynthesis of the activated nucleotide sugar

Molecular and Cellular Biological Roles of D Glucosamine 6 Sulfate

D-Glucosamine-6-sulfate as an Enzymatic Cofactor

While D-glucosamine-6-phosphate is the direct molecule involved, this compound is recognized for its ability to mimic GlcN-6-P and act as an activator in specific enzymatic systems, most notably ribozymes.

In many Gram-positive bacteria, the glmS gene, which encodes the enzyme glucosamine-6-phosphate synthase, is regulated by a riboswitch located in the 5'-untranslated region of its own messenger RNA (mRNA). nih.govcreighton.edu This riboswitch is a catalytic RNA, or ribozyme, that requires the binding of a small molecule cofactor to become active. nih.govcreighton.edu The natural cofactor is D-glucosamine-6-phosphate (GlcN-6-P). nih.govnih.gov this compound has been shown to activate the glmS ribozyme from Bacillus subtilis. glpbio.com

The binding of GlcN-6-P to the glmS ribozyme induces a self-cleavage reaction in the mRNA. nih.gov This cleavage leads to the degradation of the glmS mRNA, thereby shutting down the synthesis of the GlmS enzyme in a negative feedback loop. nih.gov

Biochemical and structural studies have revealed that GlcN-6-P does not function as an allosteric activator that induces a conformational change in the RNA. nih.gov Instead, it acts as a true coenzyme, participating directly in the chemical reaction. nih.govcreighton.eduribocentre.org The primary roles of the GlcN-6-P cofactor in the glmS ribozyme's active site include:

General Acid Catalyst : The amine group of GlcN-6-P is positioned to donate a proton to the 5'-oxygen leaving group during the phosphodiester bond cleavage, a crucial step for the reaction to proceed. nih.govprinceton.edu

Electrostatic Stabilization : The cofactor contributes to the electrostatic environment of the active site, which is necessary for aligning the components for catalysis. princeton.edu

Disruption of Inhibitory Interactions : In the absence of the cofactor (aporibozyme), an inhibitory interaction prevents self-cleavage. The binding of GlcN-6-P disrupts this interaction, allowing the ribozyme to adopt its active conformation. princeton.edu

The active site of the ribozyme itself is not passive; specific nucleobases, such as a conserved guanine residue, act as a general base to activate the 2'-hydroxyl nucleophile for its attack on the scissile phosphate. nih.govribocentre.org The synergy between the ribozyme's own functional groups and the externally supplied cofactor highlights a sophisticated catalytic strategy for RNA. nih.govprinceton.edu

Catalytic Role of GlcN-6-P in GlmS RibozymeMechanism
General Acid The amine group donates a proton to the 5'-oxygen leaving group. nih.govprinceton.edu
Active Site Alignment Provides electrostatic stabilization for the self-cleavage reaction. princeton.edu
Activation Disrupts an inhibitory interaction present in the cofactor-free state. princeton.edu

Interactions with Regulatory Small RNAs (e.g., GlmY/GlmZ Cascade)

In Escherichia coli and other Gram-negative bacteria, the regulation of glmS expression is not controlled by a ribozyme but by a complex post-transcriptional pathway involving two small regulatory RNAs (sRNAs), GlmY and GlmZ. nih.govuni-goettingen.denih.gov This regulatory cascade is highly sensitive to the intracellular concentration of D-glucosamine-6-phosphate (GlcN-6-P). nih.govuni-goettingen.de

The core of this system involves the sRNA GlmZ, which activates the translation of the glmS mRNA by base-pairing with its 5'-untranslated region. uni-goettingen.deresearchgate.net This action stabilizes the mRNA and makes the ribosome binding site accessible. uni-goettingen.de The activity of GlmZ is controlled by its processing and degradation, which is mediated by the ribonuclease RNase E and an adaptor protein, RapZ (in E. coli) or YhbJ. uni-goettingen.deresearchgate.net

The second sRNA, GlmY, acts as a molecular decoy. nih.gov The regulatory cascade functions as follows:

High GlcN-6-P Levels : When the concentration of GlcN-6-P is high, GlmY levels are low. The adaptor protein (RapZ/YhbJ) is free to bind to GlmZ, recruiting RNase E to process and inactivate GlmZ. researchgate.netembopress.org This prevents the activation of glmS mRNA, and GlmS synthesis is turned off.

Low GlcN-6-P Levels : When GlcN-6-P levels decrease, GlmY accumulates in the cell. nih.govnih.govresearchgate.net GlmY then binds to and sequesters the adaptor protein. nih.govresearchgate.net This sequestration prevents the adaptor protein from targeting GlmZ for degradation. As a result, the full-length, active form of GlmZ accumulates, binds to the glmS mRNA, and activates the synthesis of the GlmS enzyme to replenish the cellular pool of GlcN-6-P. nih.govuni-goettingen.deresearchgate.net

This hierarchical cascade demonstrates a sophisticated mechanism for sensing metabolic status and adjusting the expression of a key biosynthetic enzyme. This compound has been proposed as a non-metabolizable analog that could potentially manipulate this pathway for antibacterial purposes. nih.gov

Modulation of Glycosaminoglycan and Proteoglycan Synthesis

D-glucosamine and its derivatives are fundamental building blocks for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of the extracellular matrix (ECM). nih.gov GAGs are long, linear polysaccharides made of repeating disaccharide units, typically an amino sugar and a uronic acid. sigmaaldrich.com When covalently attached to a core protein, they form proteoglycans. sigmaaldrich.comnih.gov

Glucosamine (B1671600) is synthesized from glucose and serves as a precursor for UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), the activated sugars required for GAG polymerization. nih.gov Therefore, the availability of glucosamine can influence the rate of GAG and proteoglycan synthesis. nih.govnih.gov Studies have shown that glucosamine can stimulate the production of GAGs, which in turn promotes the synthesis of proteoglycans. nih.gov However, the effect can be complex and context-dependent. For instance, some research indicates that high levels of glucosamine can lead to a general decrease in proteoglycan synthesis in certain cell types or inhibit the accumulation of ECM components like fibronectin in experimental models of diabetic nephropathy. nih.govnih.gov

The effects of glucosamine and its sulfated forms are particularly relevant in chondrocytes and endothelial cells, both of which are active in ECM metabolism.

Chondrocytes : These are the resident cells of cartilage, a tissue rich in proteoglycans like aggrecan. Chondrocytes are responsible for synthesizing and maintaining the cartilage matrix. nih.gov Glucosamine sulfate (B86663) provides both the glucosamine building block and the sulfate group, both of which are essential for producing sulfated GAGs (like chondroitin (B13769445) sulfate and keratan sulfate) that give cartilage its compressive strength. nih.gov Glucosamine has been shown to stimulate GAG synthesis by chondrocytes. nih.gov It can also promote the growth of circulating multipotent stem cells under chondrogenic (cartilage-forming) conditions. nih.gov

Endothelial Cells : These cells line the interior surface of blood vessels and are also involved in synthesizing ECM components, including proteoglycans like perlecan. nih.gov The GAG chains of these proteoglycans, particularly heparan sulfate, play roles in cell signaling and inflammation. One in vitro study found that exposing primary human endothelial cells to glucosamine resulted in a dose- and time-dependent reduction in the synthesis and secretion of sulfated proteoglycans. nih.gov This suggests that high concentrations of glucosamine might negatively impact matrix synthesis by these cells. Furthermore, certain inflammatory pathways in endothelial cells are mediated by receptors like TNFR2, which can be influenced by the cellular environment. nih.gov

Cell TypeEffect of Glucosamine/Derivatives on ECM-Related Processes
Chondrocytes Stimulates the synthesis of glycosaminoglycans (GAGs) and proteoglycans. nih.gov
Endothelial Cells High concentrations may reduce the synthesis and secretion of sulfated proteoglycans. nih.gov
Mesenchymal Stem Cells Stimulates proliferation under chondrogenic induction. nih.gov

This compound in Protein-Ligand Recognition

The sulfate group on this compound is critical for its recognition by and interaction with various proteins. This is a key aspect of the biological function of sulfated glycosaminoglycans like heparan sulfate and heparin, which contain sulfated glucosamine residues. nih.govthemedicalbiochemistrypage.org

A prominent example of this recognition is the interaction between heparin/heparan sulfate and selectins, a family of cell adhesion proteins (lectins) involved in inflammatory responses. nih.gov Both L-selectin and P-selectin recognize and bind to specific sulfated carbohydrate structures. nih.gov The anti-inflammatory effects of heparin are largely attributed to its ability to block the interaction of these selectins with their natural ligands on leukocytes and endothelial cells. nih.gov Studies using chemically modified heparin have demonstrated that the 6-O-sulfated glucosamine residues are critical determinants for this inhibitory activity. nih.gov This suggests that the 6-O-sulfate group on the glucosamine ring fits into a binding pocket on the selectin protein, mimicking the natural ligand and acting as a competitive inhibitor. nih.gov

Beyond direct binding, the cellular level of the related molecule GlcN-6-P indirectly modulates protein-ligand interactions. In the GlmY/GlmZ regulatory cascade, the availability of GlcN-6-P dictates whether the RNA-binding protein RapZ (or YhbJ) binds to the sRNA GlmZ (promoting its degradation) or is sequestered by the sRNA GlmY. embopress.org This switch in protein-RNA recognition, triggered by the level of a small metabolite, is a crucial control point in bacterial gene regulation. uni-goettingen.deembopress.org

Heparan Sulfate-Protein Interactions and Binding Specificity

Heparan sulfate proteoglycans (HSPGs) modulate crucial cellular events such as cell division, migration, and differentiation by interacting with a multitude of protein ligands, including growth factors, morphogens, and enzymes. escholarship.org The binding of these proteins to heparan sulfate is not merely an electrostatic interaction but exhibits a degree of specificity dictated by the arrangement of sulfate groups along the polysaccharide chain. medrxiv.org The 6-O-sulfation of glucosamine residues is a key determinant in creating specific binding sites for many of these proteins. nih.govnih.gov

Specific Sulfation Patterns in Growth Factor and Signaling Protein Binding (e.g., FGF-2, Antithrombin III, Wnt, TGFβ1, APP)

The 6-O-sulfation of D-glucosamine within heparan sulfate chains plays a critical and often indispensable role in the binding and subsequent activity of numerous signaling proteins. The specific positioning of these sulfate groups contributes to the creation of unique binding motifs recognized by different proteins.

Fibroblast Growth Factor-2 (FGF-2): The interaction between FGF-2 and its receptor is critically dependent on heparan sulfate as a co-receptor. The 6-O-sulfation of glucosamine is a key feature for this interaction. nih.gov While 2-O-sulfation of iduronic acid is also important for FGF-2 binding, the presence and specific positioning of 6-O-sulfate groups are vital for the formation of a functional FGF-2/FGFR/HS ternary complex that triggers intracellular signaling. nih.govbiorxiv.org Some studies suggest that even a few 6-O-sulfate groups, strategically located, can be sufficient for full FGF-2 promoting activity. nih.gov

Antithrombin III: The anticoagulant activity of heparin and heparan sulfate is mediated through their binding to antithrombin III. This interaction is highly specific and depends on a unique pentasaccharide sequence within the heparan sulfate chain. nih.gov This sequence includes a rare 3-O-sulfated glucosamine residue, but also N- and 6-O-sulfate groups which are essential for high-affinity binding. nih.govescholarship.org The removal of these sulfate groups significantly reduces the binding affinity and anticoagulant activity. nih.gov

Wnt: Heparan sulfate proteoglycans are crucial for Wnt signaling. pnas.org The 6-O-sulfation state of heparan sulfate is dynamically regulated to control Wnt signaling activity. mdpi.commedrxiv.org An enzyme known as QSulf1, a heparan sulfate 6-O-endosulfatase, can remove 6-O-sulfates from heparan sulfate chains. mdpi.commedrxiv.org This removal reduces the binding of Wnt to heparan sulfate, which is thought to promote the formation of a functional complex between Wnt and its receptor, Frizzled, thereby enhancing Wnt signal transduction. mdpi.commedrxiv.orgcreative-enzymes.com

Transforming Growth Factor-β1 (TGF-β1): TGF-β1 is another growth factor whose interaction with its receptors can be modulated by heparan sulfate. TGF-β1 and TGF-β2 have been shown to bind to heparin and highly sulfated heparan sulfate, an interaction that can influence their biological activity. nih.govnih.gov The binding of TGF-β1 to heparan sulfate can restrict its diffusion and modulate its signaling, although the precise role of 6-O-sulfation in this context is part of a complex regulatory mechanism that can either enhance or inhibit signaling depending on the cellular environment. nih.gov

Amyloid Precursor Protein (APP): Heparan sulfate proteoglycans are implicated in the pathogenesis of Alzheimer's disease through their interaction with the amyloid precursor protein (APP) and its cleavage product, amyloid-β (Aβ). The binding of APP and Aβ to heparan sulfate is dependent on the sulfation pattern of the polysaccharide. This interaction is thought to promote the aggregation of Aβ into the characteristic plaques found in Alzheimer's disease. The specific sulfation requirements, including the contribution of 6-O-sulfation, are an area of active investigation.

ProteinRole of this compound in BindingFunctional Consequence of Interaction
FGF-2Essential for the formation of a high-affinity binding site and the assembly of the ternary signaling complex with its receptor. nih.govnih.govActivation of FGF-2 signaling pathways involved in cell growth and differentiation. nih.gov
Antithrombin IIIContributes to the specific pentasaccharide sequence required for high-affinity binding. nih.govescholarship.orgPotentiation of antithrombin III's anticoagulant activity. nih.gov
WntThe 6-O-sulfation state modulates Wnt's interaction with its receptor, with removal of the sulfate group by Sulfatases promoting signaling. mdpi.commedrxiv.orgcreative-enzymes.comRegulation of Wnt signaling pathways crucial for embryonic development and tissue homeostasis. mdpi.commedrxiv.org
TGF-β1Contributes to the binding of TGF-β1 to heparan sulfate, which can modulate its signaling activity. nih.govnih.govModulation of TGF-β1 signaling, which can be either inhibitory or activating depending on the cellular context.
APPInvolved in the interaction between heparan sulfate and APP/Aβ, influencing Aβ aggregation.Potential role in the pathogenesis of Alzheimer's disease by promoting amyloid plaque formation.

This compound in Microbial Metabolism

The gut microbiota possesses a vast enzymatic repertoire capable of degrading complex carbohydrates that are indigestible by the host, including sulfated polysaccharides. This compound, as a component of these polysaccharides, can be utilized by certain members of the gut microbial community.

Substrate for Sulfate-Reducing Bacteria

Glucosamine sulfate can serve as a substrate for gut bacteria, including sulfate-reducing bacteria (SRB). These bacteria can utilize the sulfate group in their metabolism, a process known as dissimilatory sulfate reduction, which generates hydrogen sulfide. The availability of sulfated compounds like this compound can thus influence the activity of SRBs in the gut. While the direct metabolism of the free monosaccharide this compound by SRBs is not extensively detailed, the degradation of sulfated glycosaminoglycans by other gut microbes can release sulfate that is then available to SRBs. nih.gov

Influence on Gut Microbiota Composition and Activity

The presence of sulfated monosaccharides like this compound, often as part of larger molecules like mucins, can shape the composition and metabolic activity of the gut microbiota. nih.gov Certain gut bacteria, such as Bacteroides thetaiotaomicron, a prominent member of the human gut microbiota, express a range of sulfatases that enable them to utilize sulfated host glycans. medrxiv.org This includes sulfatases specific for the 6-O-sulfate on N-acetylglucosamine. medrxiv.orgcreative-enzymes.com The ability to degrade and utilize these sulfated structures provides a competitive advantage to these bacteria, allowing them to thrive in the gut environment.

The metabolism of glucosamine by gut bacteria can lead to the production of short-chain fatty acids (SCFAs), which are beneficial metabolites for the host. nih.gov Furthermore, the sulfation pattern of intestinal mucins, which includes N-acetylglucosamine-6-O-sulfation, plays a significant role in maintaining a healthy gut microbiota and has been linked to the prevention of obesity and intestinal inflammation. nih.gov Changes in the availability of sulfated glycans can therefore lead to shifts in the gut microbial community structure and function. scbt.com

Microbial AspectRole of this compoundKey Bacterial Genera/SpeciesMetabolic Outcome
Substrate UtilizationServes as a source of carbon and sulfate for certain gut bacteria.Sulfate-Reducing Bacteria (e.g., Desulfovibrio), BacteroidesRelease of sulfate for SRB metabolism, production of hydrogen sulfide. nih.gov
Microbiota CompositionInfluences the growth and prevalence of bacteria capable of metabolizing sulfated glycans. nih.govBacteroides thetaiotaomicronShapes the microbial community structure by providing a selective growth advantage. medrxiv.org
Metabolic ActivityFermentation can lead to the production of beneficial metabolites. nih.govVarious SCFA-producing bacteriaProduction of short-chain fatty acids (SCFAs). nih.gov

Advanced Analytical and Research Methodologies for D Glucosamine 6 Sulfate Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like D-glucosamine-6-sulfate. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition, connectivity, and three-dimensional structure in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of this compound in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous assignment of the molecular structure and the characterization of its dynamic behavior. In aqueous solution, this compound exists as an equilibrium mixture of its α and β anomers, which are distinguishable by NMR due to the slow rate of interconversion (mutarotation) on the NMR timescale. acs.orgresearchgate.net

One-dimensional NMR provides the foundational data for structural assessment. The ¹H NMR spectrum reveals the chemical shift and multiplicity of each hydrogen atom, while the ¹³C NMR spectrum provides information on the carbon skeleton.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for each proton in the molecule. The anomeric proton (H-1) is particularly diagnostic, appearing at a different chemical shift for the α and β forms due to its unique stereochemical environment. researchgate.net The signals for other ring protons (H-2 to H-6) typically appear in a more crowded region of the spectrum, between 3.0 and 4.5 ppm. researchgate.net In one study using a mixture of deuterated methanol and water as the solvent, the H-2 signals were used to monitor the ratio of the two anomers, appearing at approximately 3.24 ppm for the α anomer and 2.95 ppm for the β anomer. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the proton data by showing a single resonance for each unique carbon atom. The position of the sulfate (B86663) group at the C-6 position induces a characteristic shift in the C-6 signal and also influences the shift of the adjacent C-5 carbon, aiding in the confirmation of the sulfation site. Quantitative ¹³C NMR has been shown to be an accurate method for determining the content of 6-sulfated glucosamine (B1671600) residues in complex polysaccharides like heparin. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound Anomers
ProtonAnomerApproximate Chemical Shift (δ) in ppm
H-2α3.24
H-2β2.95

Note: Data based on a study conducted in a CD₃OD/D₂O mixture. Chemical shifts can vary based on solvent, pH, and temperature. rsc.org

Due to the significant overlap of proton signals in the 1D spectrum of carbohydrates, 2D NMR techniques are essential for complete structural assignment. researchgate.net These experiments spread the information into two dimensions, resolving overlapping signals and revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons (2-3 bonds apart). oxinst.com In this compound, a COSY spectrum would show a cross-peak between the anomeric proton (H-1) and the H-2 proton, between H-2 and H-3, and so on around the pyranose ring. This allows for a stepwise "walk" along the proton backbone, facilitating sequential assignments. nanalysis.com

TOCSY (Total Correlation Spectroscopy): The TOCSY experiment extends the correlations observed in COSY. It reveals couplings between a given proton and all other protons within the same spin system, even if they are not directly coupled. columbia.edu For this compound, irradiating the well-resolved anomeric H-1 signal would ideally show cross-peaks to all other protons on the same sugar ring (H-2, H-3, H-4, H-5, and H-6), providing a clear signature for the entire monosaccharide unit. nanalysis.comcolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. researchgate.net An ¹H-¹³C HSQC spectrum of this compound displays a peak for each C-H bond, with coordinates corresponding to the chemical shift of the proton on one axis and the carbon on the other. Once the proton signals are assigned using COSY and TOCSY, the HSQC spectrum allows for the direct and unambiguous assignment of the corresponding carbon signals. nih.gov

NMR spectroscopy is also a primary tool for determining the three-dimensional conformation of this compound in solution. The pyranose ring of glucosamine is not planar but typically adopts a stable "chair" conformation. The exact conformation can be elucidated by measuring the scalar coupling constants (³J_H,H) between adjacent protons from a high-resolution 1D or 2D ¹H NMR spectrum.

The magnitude of the ³J coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these values, particularly for the ring protons, it is possible to confirm that the pyranose ring adopts a stable ⁴C₁ chair conformation, which is common for D-glucose derivatives. This conformational preference is a critical determinant of how the molecule interacts with biological targets such as enzymes and proteins.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis. When coupled with liquid chromatography (LC), LC-MS provides a highly sensitive and selective method for quantifying the compound in complex mixtures, such as biological fluids. nih.govnih.gov

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound, as it allows them to be ionized directly from solution into the gas phase with minimal degradation. rsc.org The analysis can be performed in either positive or negative ion mode.

Positive Ion Mode: In positive mode ESI, this compound is typically detected as its protonated molecular ion [M+H]⁺. However, in many LC-MS/MS methods designed for quantification in plasma or synovial fluid, the analysis focuses on the glucosamine moiety itself, which appears as a protonated ion at m/z 180.1. nih.govresearchgate.net Collision-induced dissociation (CID) of this ion produces characteristic fragment ions. Common fragmentation pathways involve the loss of water and formaldehyde from the sugar ring, leading to key product ions at m/z 72.1 and m/z 84.1, which are often used for selective quantification in multiple reaction monitoring (MRM) assays. researchgate.netresearchgate.net

Negative Ion Mode: In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 258.0. This mode is particularly useful for analyzing the sulfate group. Fragmentation of the [M-H]⁻ ion often results in characteristic losses related to the sulfate moiety. A dominant fragmentation pathway for sulfated saccharides is the cleavage of the C-O-S bond, which can produce a prominent bisulfate ion [HSO₄]⁻ at m/z 97, confirming the presence of the sulfate group. nih.gov

Table 2: Key Ions of this compound Observed in ESI-MS
Ionization ModePrecursor Ionm/z (Precursor)Key Fragment Ionsm/z (Fragment)
Positive[Glucosamine+H]⁺180.1[C₃H₆NO]⁺72.1
Positive[Glucosamine+H]⁺180.1[C₄H₈NO]⁺84.1
Negative[M-H]⁻258.0[HSO₄]⁻97.0

Note: Positive mode data often refers to the analysis of the glucosamine moiety following oral administration of glucosamine sulfate. M refers to the parent this compound molecule. nih.govresearchgate.netresearchgate.netnih.gov

Infrared (IR) Spectroscopy for Vibrational Characterization

Experimental IR spectra can be complemented by quantum chemical calculations to achieve a more precise assignment of the observed vibrational bands. researchgate.netacs.org Studies on α-glucosamine 6-sulfate have employed techniques like infrared multiple photon dissociation (IRMPD) spectroscopy, where mass-selected ions are fragmented upon resonant IR excitation. rsc.org The resulting photofragmentation yield plotted against the wavenumber provides a vibrational spectrum. rsc.org Such studies have shown that methods including anharmonic computations are necessary to accurately model the experimental IR spectra, particularly in the fingerprint region (e.g., 1000-2000 cm⁻¹) where the sulfate group vibrations are prominent. researchgate.net Cryogenic IR spectroscopy has also been used to study related sulfated compounds like heparan sulfate diastereomers, revealing characteristic spectral features in the fingerprint region from 1000 to 1800 cm⁻¹. mpg.deacs.org

Spectral Region (cm⁻¹)Assigned Vibrational ModesTechniqueSource
1000 - 1350Antisymmetric SO₃⁻ stretching modesCryogenic IR Spectroscopy acs.org
1500 - 1700Amide I and II vibrations (in N-acetylated forms)Cryogenic IR Spectroscopy mpg.de
500 - 1700Anharmonic nature of sulfate vibrationsIRMPD Spectroscopy researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its accurate quantification. High-performance liquid chromatography is the most widely used method.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of glucosamine in various samples, including dietary supplements and biological fluids. nih.govredalyc.orgnih.govresearchgate.net A significant challenge in HPLC analysis of glucosamine is its lack of a strong chromophore, making UV detection difficult without derivatization. oup.com To overcome this, several detection and separation strategies have been developed.

Methods can involve direct detection at low UV wavelengths (e.g., 193-195 nm) or the use of more universal detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD). nih.govredalyc.orgsielc.com Another common approach is pre-column derivatization to attach a UV-active or fluorescent tag to the glucosamine molecule. nih.govoup.com

Different stationary phases are employed for separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for retaining the polar, underivatized glucosamine molecule. nih.govresearchgate.net A zwitter-ionic HILIC column with a mobile phase of acetonitrile and ammonium acetate buffer has been shown to successfully separate glucosamine from its salts and other amino sugars. nih.gov

Column TypeMobile PhaseDetectorApplicationSource
Zwitter-ionic HILIC60% Acetonitrile, 40% 85 mM Ammonium AcetateCorona Charged Aerosol Detector (CAD)Quantification in dietary supplements nih.gov
Luna C1899:1 (v/v) Sodium Perchlorate (50 mM, pH 6.5) : AcetonitrileDiode Array Detector (DAD) at 193 nmFast determination in pharmaceuticals redalyc.org
C8 Reversed Phase55:45 (v/v) Phosphate Buffer (pH 3.0) : AcetonitrileUV at 195 nmAssay of glucosamine sulphate researchgate.net
Primesep S (Mixed-mode)50:50 (v/v) Acetonitrile : Water with 40 mM Ammonium Formate (pH 3.0)Evaporative Light Scattering Detector (ELSD)Analysis of glucosamine sielc.com

Reversed-Phase Ion-Pair Chromatography is a variation of reversed-phase HPLC that enables the separation of ionic and highly polar compounds like this compound on a nonpolar stationary phase (e.g., C18). This is achieved by adding an ion-pairing reagent to the mobile phase. researchgate.net

For the positively charged glucosamine (at acidic pH), an anionic ion-pairing reagent with a hydrophobic alkyl chain, such as octanesulfonate, is used. researchgate.net The ion-pairing reagent forms a neutral, hydrophobic ion pair with the analyte, which can then be retained and separated on the reversed-phase column. A method using 0.005 M octanesulfonate in the mobile phase at pH 2.1 with a C18 column and RI detection has been successfully developed and validated for determining glucosamine in nutritional supplements. researchgate.net One limitation of this technique was its inability to separate glucosamine from chondroitin (B13769445) sulphate in some applications. nih.gov

ColumnIon-Pairing ReagentMobile PhaseDetectorSource
MetaChem Inertsil ODS-3 (C18)0.005 M Octanesulfonate10% Methanol, 90% 0.005 M Octanesulfonate, pH 2.1Refractive Index (RI) researchgate.net

Ion-Exchange Chromatographythermofisher.com

Ion-exchange chromatography (IEC) is a powerful technique for the separation and purification of charged molecules, such as this compound. This method leverages the interaction between the charged sulfate and amino groups of the target molecule and the charged functional groups of the stationary phase. High-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAE-PAD) has been established as an effective method for the determination of glucosamine in various samples, including those containing chondroitin sulfate. nih.gov

The principle of IEC relies on the reversible exchange of ions between the sample and the ion-exchange resin. For a compound like this compound, which carries a negative charge due to the sulfate group, anion-exchange chromatography is typically employed. In this setup, the stationary phase consists of a solid support with covalently attached positively charged functional groups. When a sample is introduced, the negatively charged this compound molecules bind to the stationary phase. Elution is then achieved by changing the ionic strength or pH of the mobile phase, which disrupts the electrostatic interactions and releases the bound molecules. The separated components are then detected and quantified.

Research has demonstrated the successful use of IEC for the analysis of glucosamine and galactosamine in microgram quantities. nih.gov The technique allows for both quantitative determination and specific radioactivity assays, making it valuable for metabolic studies. nih.gov In the context of dietary supplements, HPAE-PAD methods have been shown to be rugged and accurate for quantifying glucosamine, even in complex matrices containing high molecular weight, polyanionic substances like chondroitin sulfate. nih.gov The specificity of PAD combined with HPAE separation results in uncomplicated chromatograms, facilitating precise quantification. nih.gov

Table 1: Ion-Exchange Chromatography Parameters for Glucosamine Analysis

ParameterDescriptionSource
Technique High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) nih.gov
Column CarboPac® PA20 nih.gov
Detection Pulsed Amperometric Detection (PAD) nih.gov
Application Determination of glucosamine in dietary supplements containing chondroitin sulfate. nih.gov
Key Finding The method is accurate, precise, and rugged, with good sample throughput (7.5 min). nih.gov

Capillary Electrophoresis (CE)nih.govncl.edu.tw

Capillary electrophoresis (CE) has emerged as a highly efficient and sensitive analytical technique for the analysis of this compound and related glycosaminoglycan (GAG)-derived disaccharides. oup.comresearchgate.net This method offers high resolution, short analysis times, and requires only minute sample volumes. CE separates molecules based on their differential migration rates in an electrolyte-filled capillary under the influence of a high-voltage electric field. The separation is governed by the charge-to-mass ratio of the analytes.

To enhance detection sensitivity, especially when using UV or fluorescence detectors, derivatization of glucosamine and its derivatives is often necessary as they lack a strong native chromophore or fluorophore. megazyme.comneogen.com Common derivatizing agents include o-phthalaldehyde (OPA) and 2-aminoacridone (AMAC). oup.commegazyme.com A quantitative and highly sensitive method using CE with laser-induced fluorescence (LIF) detection has been developed for the analysis of GAG-derived disaccharides. oup.com This CE-LIF method allows for the complete separation of seventeen different GAG-derived disaccharides in a single run, with detection limits at the attomole level. oup.com

The versatility of CE allows for various operational modes. A capillary zone electrophoresis–laser-induced fluorescence detection (CZE-LIF) method was developed for the simultaneous analysis of disaccharides from multiple GAG classes, including heparan sulfate, chondroitin sulfate, and keratan sulfate (which contains glucosamine-6-sulfate). researchgate.net By optimizing parameters such as the pH and concentration of the running buffer, baseline separation of nineteen fluorescently labeled disaccharides was achieved in under 25 minutes. researchgate.net This demonstrates the method's reproducibility and suitability for profiling and quantifying GAG derivatives in biological samples. researchgate.net

Table 2: Comparative CE Methodologies for Glucosamine and GAG Disaccharide Analysis

ParameterMethod 1Method 2Method 3
Technique In-capillary labeling CECE with microwave-accelerated dansylationCZE-LIF
Derivatization Agent o-phthalaldehyde (OPA)Dansyl chloride2-aminoacridone (AMAC)
Detection UV Absorbance (340 nm)UV Absorbance (214 nm)Laser-Induced Fluorescence (LIF)
Running Buffer 20 mM borate buffer, pH 9.3320 mM borate at pH 9.5050 mM phosphate buffer, pH 3.3
Separation Time < 3 minutes~20 minutes< 25 minutes
Key Feature Simplified sample pretreatment, improved reproducibility. megazyme.comRapid derivatization (~50-fold faster). rndsystems.comHigh sensitivity (attomole level), simultaneous analysis of 19 disaccharides. researchgate.net
Source megazyme.com rndsystems.com researchgate.net

Enzymatic Assays and Approaches in this compound Research

Enzymatic assays provide a highly specific and sensitive means to quantify this compound and to study the enzymes involved in its metabolism. These assays are based on the catalytic activity of specific enzymes that recognize this compound or its precursors as substrates.

A common principle for the quantification of D-glucosamine involves a series of coupled enzymatic reactions. researchgate.net First, D-glucosamine is phosphorylated by hexokinase (HK) to form glucosamine-6-phosphate. researchgate.net This product is then converted to fructose-6-phosphate by glucosamine-6-phosphate deaminase. researchgate.net Subsequently, fructose-6-phosphate is isomerized to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase (G6P-DH). researchgate.net This final step is coupled to the reduction of nicotinamide-adenine dinucleotide phosphate (NADP+) to NADPH, and the amount of NADPH produced, which is measured by the increase in absorbance at 340 nm, is stoichiometric with the initial amount of D-glucosamine. researchgate.net Commercial assay kits based on this principle are available and can be used to measure D-glucosamine sulfate. worthington-biochem.com

Substrate Specificity Determination for Enzymesnih.govnih.gov

Determining the substrate specificity of enzymes is crucial for understanding their biological roles and for their application in biotechnological processes. Enzymes involved in the metabolism of this compound, such as sulfotransferases and sulfatases, often exhibit distinct specificities for their substrates. nih.gov

N-Acetylglucosamine-6-O-sulfotransferases (GlcNAc6STs) are enzymes that transfer a sulfate group to the C-6 position of N-acetylglucosamine (GlcNAc) residues. acs.org The substrate specificity of different isoforms of these enzymes has been a subject of significant research. For instance, Heparan Sulfate 6-O-Sulfotransferases (6-OSTs) can sulfate both GlcNS and GlcNAc residues within a glycan chain, although the susceptibility of GlcNAc is somewhat lower. nih.gov Studies have shown that these enzymes can act on substrates as short as trisaccharides. nih.gov

The specificities of different sulfotransferases can be exploited for the chemo-enzymatic synthesis of complex carbohydrates like keratan sulfate. nih.govsigmaaldrich.com For example, GlcNAc-6-O-sulfotransferase (CHST2) has been found to specifically sulfate terminal GlcNAc moieties. nih.govsigmaaldrich.com This specificity allows for controlled, site-specific modification of oligosaccharides. The reactivity of these enzymes is also influenced by the surrounding sugar residues. The presence of a neighboring GlcNAc6S residue can greatly increase the reactivity of keratan sulfate galactose 6-sulfotransferase (CHST1) towards internal galactose residues. nih.govsigmaaldrich.com

Table 3: Reactivity of Wild Type Heparan Sulfate 6-O-Sulfotransferase (zf6-OST) with Various Substrates

SubstrateDescriptionReactivity (pmol mg protein⁻¹ h⁻¹)Source
IV Trisaccharide (GlcNS-GlcA-GlcNS)8,368 ± 918 nih.gov
V Tetrasaccharide (GlcA-GlcNS-GlcA-GlcNS)7,088 ± 1,403 nih.gov
VI Pentasaccharide with central IdoA2S1,415 ± 223 nih.gov
VII Pentasaccharide with central GlcA3,460 ± 282 nih.gov
VIII Hexasaccharide12,514 ± 3,949 nih.gov

Enzyme Inhibition Studies

Enzyme inhibition studies are fundamental to drug discovery and for elucidating metabolic pathways. Glucosamine-6-phosphate synthase (GlcN-6-P synthase), which catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate and L-glutamine, is a key target for the development of antimicrobial and antidiabetic agents. researchgate.netresearchgate.net Inhibitors of this enzyme can prevent the formation of essential downstream products, including UDP-N-acetylglucosamine, a critical precursor for bacterial cell wall synthesis. researchgate.net

Inhibitors of GlcN-6-P synthase can be classified based on which substrate they mimic. They include analogues of L-glutamine, fructose-6-phosphate, or the transition state intermediate. researchgate.net For example, kanosamine-6-phosphate, derived from the antibiotic kanosamine, acts as a competitive inhibitor with respect to fructose-6-phosphate. researchgate.net Synthetic compounds such as N-iodoacetylglucosamine-6-phosphate have been designed as irreversible inhibitors that mimic the final product, glucosamine-6-phosphate, and bind to the enzyme's isomerase domain. researchgate.net

Furthermore, this compound and its N-acetylated form can themselves be used as inhibitors to study other enzymes. N-Acetyl-D-glucosamine 6-sulfate is utilized as a substrate and inhibitor to identify, differentiate, and characterize various sulfatases, particularly N-acetylglucosamine-6-sulfatase. Additionally, studies have shown that the conversion of glucosamine-6-phosphate to subsequent products in the muramic acid pathway can be inhibited by the accumulation of other sugar phosphates like glucose-1-phosphate, highlighting the complex regulation of this metabolic route.

Table 4: Selected Inhibitors of Glucosamine-6-Phosphate Synthase

InhibitorType of InhibitionTarget DomainMechanismSource
Kanosamine-6-phosphate Competitive (vs. Fru-6-P)Isomerase (ISOM)Analogue of fructose-6-phosphate. researchgate.net
N-iodoacetylglucosamine-6-phosphate IrreversibleIsomerase (ISOM)Analogue of the product, glucosamine-6-phosphate. researchgate.net
FMDP (N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid) Active-site-directed, irreversibleGlutamine-binding (GAH)Analogue of L-glutamine.
ADGP (2-amino-2-deoxy-D-glucitol-6-phosphate) Transition-state analogueIsomerase (ISOM)Mimics the transition state of the isomerization reaction.

Q & A

Q. What are the optimal storage conditions and solubility profiles of D-Glucosamine-6-sulfate for in vitro experiments?

  • Methodological Answer : this compound should be stored as a powder at -20°C for up to 3 years or in solvent at -80°C for 6 months to maintain stability. For in vitro use, solubility varies by solvent:
  • PBS (pH 7.2) : 5.0 mg/mL
  • DMF : 0.5 mg/mL
  • DMSO : 2 mg/mL
    For cellular assays, prepare stock solutions in PBS to avoid solvent toxicity. Always centrifuge or filter solutions to ensure clarity before use .

Q. How should researchers prepare stable stock solutions of this compound for cellular assays?

  • Methodological Answer : Use a 10 mM stock solution (prepared by dissolving 2.59 mg in 1 mL PBS) for standardized dosing. For in vivo applications, employ formulations like 20% SBE-β-CD in saline (4°C stable for 1 week) or DMSO:Corn oil (10:90) . Validate solubility via heating (≤50°C) or sonication if precipitates form. Always aliquot stock solutions to minimize freeze-thaw cycles .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of the 6-O-sulfate group in this compound's anti-inflammatory activity?

  • Methodological Answer : Compare this compound with analogs lacking the sulfate group (e.g., glucosamine hydrochloride) in IL-1β/IL-6 inhibition assays . Use structural analysis (e.g., NMR or X-ray crystallography) to map sulfate interactions with inflammatory targets. Evidence shows 6-O-sulfate groups inhibit interleukin release by >70%, independent of anticoagulant effects .

Q. How can conflicting data on this compound's efficacy across different experimental models be systematically addressed?

  • Methodological Answer : Conduct a systematic review with meta-analysis to harmonize variables:
  • Dosage : Standardize units (e.g., μM vs. mg/kg).
  • Model systems : Compare in vitro (e.g., B. subtilis glmS ribozyme activation at 200 μM ) vs. in vivo (e.g., rodent inflammation models).
  • Confounders : Control for solvent effects (e.g., DMSO cytotoxicity).
    Use tools like PRISMA guidelines to ensure reproducibility .

Q. What considerations are critical when designing dose-response studies for this compound in in vivo models?

  • Methodological Answer :
  • Solubility : Use in vivo-compatible solvents like PEG400 or 0.5% CMC-Na suspensions to avoid toxicity.
  • Dosage range : Test 10–200 mg/kg based on molecular weight (259.23 g/mol) and prior anti-inflammatory studies .
  • Endpoint assays : Measure plasma stability (half-life) and tissue distribution via HPLC-MS.

Q. How does the activation mechanism of this compound on glmS ribozyme inform bacterial gene regulation studies?

  • Methodological Answer : Use ribozyme activity assays to quantify glmS activation at 200 μM. Employ mutagenesis to identify binding residues and ITC (isothermal titration calorimetry) to measure binding affinity. This mechanism can model sulfate-dependent RNA regulation in Gram-positive bacteria .

Key Methodological Recommendations

  • Structural Analysis : Use SMILES string [C@@H](O)([C@H](O)COS(O)(=O)=O)... (from ) for computational modeling of sulfate interactions.
  • Systematic Reviews : Follow COSMOS-E guidelines to integrate observational and experimental data .
  • In Vivo Formulations : Prioritize 20% SBE-β-CD in saline for enhanced solubility and biocompatibility .

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